2-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}propanamide
CAS No.: 477516-43-1
Cat. No.: VC11802775
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477516-43-1 |
|---|---|
| Molecular Formula | C17H17N3O |
| Molecular Weight | 279.34 g/mol |
| IUPAC Name | 2-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide |
| Standard InChI | InChI=1S/C17H17N3O/c1-12(2)17(21)19-16-15(13-8-4-3-5-9-13)18-14-10-6-7-11-20(14)16/h3-12H,1-2H3,(H,19,21) |
| Standard InChI Key | ASTJUEFNAUFINV-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an imidazo[1,2-a]pyridine scaffold substituted at position 2 with a phenyl group and at position 3 with a 2-methylpropanamide moiety. The phenyl group enhances aromatic interactions, while the methylpropanamide side chain contributes to metabolic stability and solubility.
Structural Attributes:
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SMILES:
CC(C)C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 -
InChI Key:
ASTJUEFNAUFINV-UHFFFAOYSA-N -
Stereochemistry: Achiral due to the absence of stereogenic centers.
Physicochemical Profile
Key physicochemical parameters are critical for drug-likeness assessments:
| Property | Value |
|---|---|
| Molecular Weight | 279.34 g/mol |
| logP (Partition Coefficient) | 4.69 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 56.24 Ų |
The compound’s moderate logP value suggests balanced lipophilicity, favoring membrane permeability while retaining solubility in aqueous environments.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Condensation: Reaction of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation to form the imidazo[1,2-a]pyridine core.
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Amidation: Introduction of the 2-methylpropanamide group via coupling with isobutyric acid derivatives in dichloromethane or ethanol.
Optimization Strategies:
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Solvent Selection: Ethanol improves reaction homogeneity, while dichloromethane enhances reaction rates.
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Catalysis: Acidic or basic conditions may be employed to accelerate amidation, though excessive acidity risks side reactions.
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary studies indicate inhibitory effects on kinases and proteases involved in cell proliferation. For example, the compound demonstrated:
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IC₅₀ of 8.0 µM against MCF-7 breast cancer cells via G1/S cell cycle arrest.
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Modulation of β-secretase activity, a target in Alzheimer’s disease, reducing amyloid-β peptide production by 40% at 10 µM.
Receptor Interactions
Comparative Analysis with Structural Analogs
Substituent Effects
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Chloro-Substituted Analogs: Introduction of a chloro group at position 6 (e.g., N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide) increases logP to 5.2 but reduces aqueous solubility by 30%.
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Methyl vs. Ethyl Propanamide: Ethyl derivatives exhibit higher metabolic clearance (t₁/₂ = 1.2 hours in hepatocytes) compared to methyl variants (t₁/₂ = 3.5 hours).
Future Directions and Challenges
Target Identification
Ongoing proteomic studies aim to map binding partners using affinity chromatography and mass spectrometry. Preliminary data suggest interactions with heat shock protein 90 (HSP90).
Toxicity Profiling
Acute toxicity in rodents (LD₅₀ > 500 mg/kg) supports further development, though chronic toxicity studies are pending .
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